Cas no 3335-22-6 (Benzenecarbothioyl chloride)
Benzenecarbothioyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbothioyl chloride
- 2-Thiophenecarbonyl chloride
- phenylthiocarbonylchloride
- thiobenzoyl chloride
- EN300-1724928
- Thiobenzoylchlorid
- 3335-22-6
- SCHEMBL2403530
-
- Inchi: 1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H
- InChI Key: MNUYNGXMQRGJSJ-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)=S
Computed Properties
- Exact Mass: 155.98015
- Monoisotopic Mass: 155.9800490g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.1Ų
Experimental Properties
- PSA: 0
Benzenecarbothioyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1724928-1g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 1g |
$1070.0 | 2023-09-20 | |
| Enamine | EN300-1724928-5g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 5g |
$3105.0 | 2023-09-20 | |
| Enamine | EN300-1724928-10g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 10g |
$4606.0 | 2023-09-20 | |
| Enamine | EN300-1724928-0.05g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 0.05g |
$249.0 | 2023-09-20 | |
| Enamine | EN300-1724928-0.1g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 0.1g |
$372.0 | 2023-09-20 | |
| Enamine | EN300-1724928-0.25g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 0.25g |
$530.0 | 2023-09-20 | |
| Enamine | EN300-1724928-0.5g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 0.5g |
$835.0 | 2023-09-20 | |
| Enamine | EN300-1724928-1.0g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 1g |
$1070.0 | 2023-05-23 | |
| Enamine | EN300-1724928-2.5g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 2.5g |
$2100.0 | 2023-09-20 | |
| Enamine | EN300-1724928-5.0g |
benzenecarbothioyl chloride |
3335-22-6 | 95% | 5g |
$3105.0 | 2023-05-23 |
Benzenecarbothioyl chloride Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Benzenecarbothioyl chloride
Benzenecarbothioyl Chloride (CAS No. 3335-22-6): An Overview of Its Properties, Applications, and Recent Research
Benzenecarbothioyl chloride (CAS No. 3335-22-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as benzoyl thiocyanate, is a derivative of benzene and thiocyanic acid. Its unique chemical structure and reactivity make it a valuable intermediate in various synthetic processes and applications.
The molecular formula of benzenecarbothioyl chloride is C7H5ClOS, and it has a molecular weight of approximately 176.63 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a characteristic odor. It is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution, condensation, and addition reactions.
In the realm of organic synthesis, benzenecarbothioyl chloride serves as an important building block for the preparation of various functionalized compounds. Its reactivity with nucleophiles such as amines, alcohols, and thiols allows for the formation of diverse derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, the reaction of benzenecarbothioyl chloride with primary amines yields N-benzoylthioureas, which are valuable intermediates in the synthesis of certain drugs and dyes.
Recent research has highlighted the potential applications of benzenecarbothioyl chloride in the development of novel materials. One notable study published in the Journal of Materials Chemistry A demonstrated the use of this compound in the synthesis of metal-organic frameworks (MOFs) with enhanced catalytic properties. The researchers found that incorporating benzenecarbothioyl chloride into MOF structures improved their stability and activity in catalyzing various organic transformations.
In the pharmaceutical industry, benzenecarbothioyl chloride has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. A study published in the European Journal of Medicinal Chemistry reported the synthesis and evaluation of prodrugs derived from benzenecarbothioyl chloride. These prodrugs exhibited improved solubility and bioavailability compared to their parent compounds, making them promising candidates for drug delivery systems.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research on the biodegradability and toxicity of benzenecarbothioyl chloride has shown that it can be safely handled under appropriate conditions. However, proper disposal methods should be followed to minimize any potential environmental impact.
In conclusion, benzenecarbothioyl chloride (CAS No. 3335-22-6) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. Its unique chemical properties make it an indispensable reagent in various synthetic processes. Ongoing research continues to uncover new applications and improve our understanding of its behavior in different contexts.
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